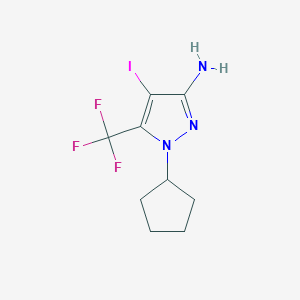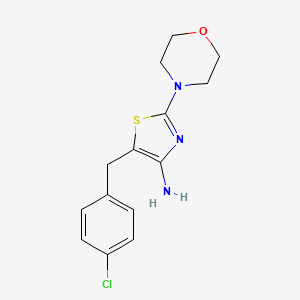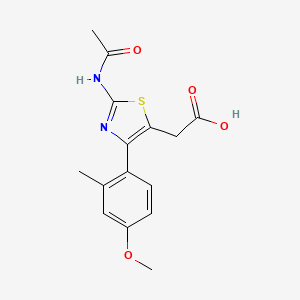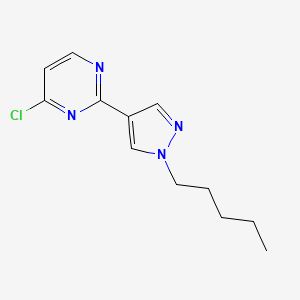
3-(5-Chloro-2-methoxyphenyl)-4-nitro-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Chloro-2-methoxyphenyl)-4-nitro-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chloro and methoxy group on the phenyl ring and a nitro group on the pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-methoxyphenyl)-4-nitro-1H-pyrazole typically involves the reaction of 5-chloro-2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with an appropriate nitrating agent to introduce the nitro group on the pyrazole ring. The reaction conditions often involve the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
3-(5-Chloro-2-methoxyphenyl)-4-nitro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), and bases like potassium carbonate (K2CO3).
Cyclization: Various cyclizing agents and solvents depending on the desired product.
Major Products Formed
Reduction: 3-(5-Chloro-2-methoxyphenyl)-4-amino-1H-pyrazole.
Substitution: Derivatives with different substituents replacing the chloro group.
Cyclization: More complex heterocyclic compounds.
科学的研究の応用
3-(5-Chloro-2-methoxyphenyl)-4-nitro-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
作用機序
The mechanism of action of 3-(5-Chloro-2-methoxyphenyl)-4-nitro-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The nitro group can participate in redox reactions, while the chloro and methoxy groups can influence the compound’s binding affinity and selectivity. The exact molecular pathways involved would depend on the specific biological target being investigated .
類似化合物との比較
Similar Compounds
N-(5-Chloro-2-hydroxy-phenyl)-acetamide: Similar structure with a hydroxy group instead of a methoxy group.
Tris(5-chloro-2-methoxyphenyl)antimony dicarboxylates: Contains the same 5-chloro-2-methoxyphenyl moiety but with different functional groups and coordination to antimony
Uniqueness
3-(5-Chloro-2-methoxyphenyl)-4-nitro-1H-pyrazole is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both electron-withdrawing (nitro) and electron-donating (methoxy) groups on the phenyl ring can influence its chemical behavior and interactions with biological targets.
特性
分子式 |
C10H8ClN3O3 |
|---|---|
分子量 |
253.64 g/mol |
IUPAC名 |
5-(5-chloro-2-methoxyphenyl)-4-nitro-1H-pyrazole |
InChI |
InChI=1S/C10H8ClN3O3/c1-17-9-3-2-6(11)4-7(9)10-8(14(15)16)5-12-13-10/h2-5H,1H3,(H,12,13) |
InChIキー |
VWFZZGIPQVTXNT-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)Cl)C2=C(C=NN2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


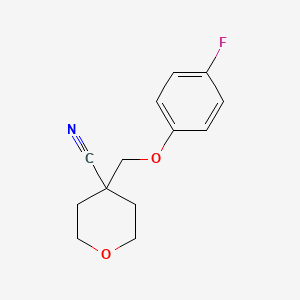
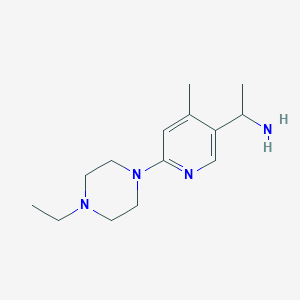

![3-(6-Thiomorpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid](/img/structure/B11792310.png)
![Ethyl 6-bromo-8-(4-methylpiperazin-1-YL)imidazo[1,2-A]pyrazine-2-carboxylate](/img/structure/B11792323.png)
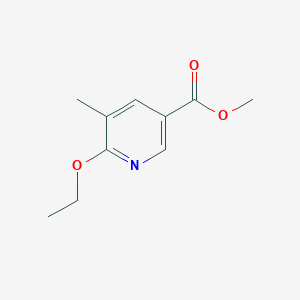
![2-Bromo-4-(5,6-dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline](/img/structure/B11792334.png)
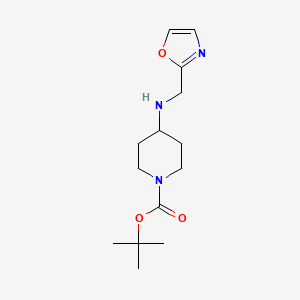
![1,6-Dimethyl-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B11792345.png)
